1H-Benzimidazole-1-butanamine
Overview
Description
1H-Benzimidazole-1-butanamine is a heterocyclic aromatic organic compound that features a benzimidazole ring fused with a butanamine chain. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their pharmacological properties .
Preparation Methods
The synthesis of 1H-Benzimidazole-1-butanamine typically involves the condensation of 1,2-phenylenediamine with butanal, followed by cyclization to form the benzimidazole ring. This reaction can be catalyzed by various agents, including acids and bases. Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
1H-Benzimidazole-1-butanamine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the benzimidazole ring, often using reagents like alkyl halides
Scientific Research Applications
1H-Benzimidazole-1-butanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new therapeutic agents.
Medicine: Benzimidazole derivatives are known for their anticancer, anti-inflammatory, and antiparasitic activities. .
Industry: The compound is used in the production of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-butanamine involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. It also inhibits enzymes involved in critical biological pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
1H-Benzimidazole-1-butanamine is unique due to its specific structural features and biological activities. Similar compounds include:
1H-Benzimidazole: The parent compound, which lacks the butanamine chain but shares the benzimidazole core.
2-Substituted Benzimidazoles: These compounds have various substituents at the 2-position of the benzimidazole ring and exhibit diverse biological activities
Imidazo[1,2-a]benzimidazoles: These compounds have an additional fused ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-(benzimidazol-1-yl)butan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c12-7-3-4-8-14-9-13-10-5-1-2-6-11(10)14/h1-2,5-6,9H,3-4,7-8,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUQDSMLBPJKLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402616 | |
Record name | 1H-Benzimidazole-1-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79851-06-2 | |
Record name | 1H-Benzimidazole-1-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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